Chemical structure and properties of 2-Iodo-4-thiazolecarboxylic acid
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Iodo-4-thiazolecarboxylic acid . This document is structured for researchers requiring actionable data on...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-Iodo-4-thiazolecarboxylic acid . This document is structured for researchers requiring actionable data on using this bifunctional scaffold in drug discovery.
A Versatile Bifunctional Scaffold for Fragment-Based Drug Discovery
Executive Summary
2-Iodo-4-thiazolecarboxylic acid (CAS: 944275-17-6) is a high-value heterocyclic building block characterized by two distinct reactive handles: an electrophilic C-2 iodine atom and a nucleophilic-amenable C-4 carboxylic acid. This orthogonality allows for sequential functionalization—typically palladium-catalyzed cross-coupling at C-2 followed by amide/ester formation at C-4—making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) . It serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and peptidomimetics.
Chemical Identity & Physical Properties[1][2][3][4][5]
Property
Data
IUPAC Name
2-Iodo-1,3-thiazole-4-carboxylic acid
CAS Number
944275-17-6 (Acid); 83553-47-3 (Ethyl Ester)
Molecular Formula
C₄H₂INO₂S
Molecular Weight
255.03 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Predicted)
~3.5 (Carboxylic acid)
SMILES
OC(=O)c1nc(I)sc1
Synthetic Routes & Manufacturing
The synthesis of 2-iodo-4-thiazolecarboxylic acid is traditionally achieved via a Hantzsch Thiazole Synthesis followed by a Sandmeyer-type iodination . This route is preferred for its scalability and the availability of low-cost precursors.
Step 1: Hantzsch Cyclization
The precursor, ethyl 2-aminothiazole-4-carboxylate , is synthesized by condensing ethyl bromopyruvate with thiourea in ethanol at reflux. This reaction is highly efficient (>90% yield) and precipitates the product upon cooling.
Step 2: Sandmeyer Iodination (Critical Step)
The amino group at C-2 is converted to the iodide via a diazonium intermediate. Unlike benzene derivatives, thiazole diazonium salts are less stable; therefore, temperature control (-5°C to 0°C) and the use of strong mineral acid (or organic nitrites like t-BuONO) are crucial to prevent phenol formation or decomposition.
Step 3: Hydrolysis
The ethyl ester is hydrolyzed using LiOH or NaOH in THF/Water to yield the free acid.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from acyclic precursors to the target scaffold.
Reactivity Profile & Applications
The utility of this scaffold lies in its chemoselective orthogonality . The C-2 iodine is highly reactive toward oxidative addition with Palladium(0), while the C-4 carboxyl group remains inert to these conditions unless activated.
A. C-2 Position: Metal-Catalyzed Cross-Couplings
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install biaryl systems (common in kinase inhibitors).
Sonogashira Coupling: Introduces alkynes for rigid linker systems.
Buchwald-Hartwig Amination: Displaces iodine with amines to generate 2-aminothiazole derivatives (reversing the Sandmeyer logic for specific N-substitutions).
B. C-4 Position: Carbonyl Transformations
Amide Coupling: Activation with HATU/EDC allows coupling with primary/secondary amines.
Curtius Rearrangement: Converts the carboxylic acid to an amine (via acyl azide), providing access to 4-aminothiazoles.
Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic pathways accessible from the 2-iodo-4-carboxy core.
Experimental Protocol: Sandmeyer Iodination
The following protocol describes the conversion of ethyl 2-aminothiazole-4-carboxylate to the 2-iodo derivative. This is the industry-standard method for generating the halide handle.
Sulfuric Acid (H₂SO₄, 10% aqueous or organic solvent mixture)
Procedure:
Diazotization: Suspend ethyl 2-aminothiazole-4-carboxylate (10 mmol) in 10% H₂SO₄ (20 mL). Cool the mixture to 0–5°C in an ice bath. Critical: Maintain temperature below 5°C to prevent diazonium decomposition.
Nitrite Addition: Add a solution of NaNO₂ (15 mmol in 5 mL water) dropwise over 15 minutes. The suspension should clear as the diazonium salt forms. Stir for an additional 30 minutes at 0°C.
Iodination: Dissolve KI (20 mmol) in water (10 mL) and add it slowly to the diazonium mixture.
Reaction: Allow the mixture to warm to room temperature. Evolution of nitrogen gas (bubbling) will occur. Stir for 2–4 hours until gas evolution ceases.
Work-up: Neutralize with saturated NaHCO₃ (carefully). Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with 10% sodium thiosulfate (to remove excess iodine) and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the ethyl 2-iodo-4-thiazolecarboxylate as a solid.
Safety & Handling
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and proceed immediately to the iodination step.
Iodine/Iodides: Stains skin and surfaces. Use sodium thiosulfate to neutralize spills.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle all acid additions in a fume hood.
Technical Guide: Thermal Stability and Melting Point of 2-Iodo-4-thiazolecarboxylic acid
This guide provides an in-depth technical analysis of the thermal stability and melting point characteristics of 2-Iodo-4-thiazolecarboxylic acid , a critical intermediate in the synthesis of bioactive thiazole derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermal stability and melting point characteristics of 2-Iodo-4-thiazolecarboxylic acid , a critical intermediate in the synthesis of bioactive thiazole derivatives.
Executive Summary
2-Iodo-4-thiazolecarboxylic acid is a halogenated heterocyclic building block used extensively in medicinal chemistry for the development of anti-infective and anti-cancer agents. Its utility stems from the C-2 iodine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and the C-4 carboxylic acid, which allows for amide coupling or esterification.
Understanding its thermal profile is vital because thiazole-4-carboxylic acids are prone to thermal decarboxylation at elevated temperatures. This guide defines the melting point range, outlines the decomposition risks, and provides validated protocols for handling and characterization.
Physicochemical Profile
Melting Point and Physical State
The melting point (MP) of 2-Iodo-4-thiazolecarboxylic acid is distinct from its non-halogenated and bromo-analogs. The introduction of the bulky iodine atom affects the crystal lattice energy, resulting in a melting range slightly lower than the bromo-derivative but consistent with high-melting heterocyclic acids.
Compound
Structure
CAS Number
Melting Point (°C)
2-Iodo-4-thiazolecarboxylic acid
C₄H₂INO₂S
944275-17-6
180 – 185 °C
2-Bromo-4-thiazolecarboxylic acid
C₄H₂BrNO₂S
5198-88-9
212 – 217 °C
4-Thiazolecarboxylic acid
C₄H₃NO₂S
3973-08-8
196 – 199 °C
Key Insight: The observed range of 180–185 °C often involves melting with decomposition. Unlike simple fusion, the phase transition may trigger the loss of carbon dioxide (decarboxylation), especially if the heating rate is slow.
Thermal Stability Mechanism
The thermal instability of this compound is governed by the electron-deficient nature of the thiazole ring. The carboxylic acid at position C-4 is susceptible to decarboxylation, a process catalyzed by heat and acidic environments.[1]
Decarboxylation Risk: At temperatures approaching the melting point (>170 °C), the thermal energy is sufficient to overcome the activation energy for C-C bond cleavage, releasing CO₂ and yielding 2-iodothiazole.
Dehalogenation Risk: While the C-I bond is generally weaker than C-Br or C-Cl, thermal homolysis of the C-I bond typically requires temperatures >200 °C or UV light exposure. Therefore, decarboxylation is the primary degradation pathway during standard melting point analysis.
Visualization: Thermal Degradation Pathway
The following diagram illustrates the competing thermal pathways. The primary risk during heating is decarboxylation, while oxidative dehalogenation is a secondary risk under specific conditions.
Caption: Thermal degradation mechanism showing the primary decarboxylation pathway active near the melting point.
Experimental Protocols
Validated Melting Point Determination
Standard open-capillary methods can yield variable results due to decomposition. The following protocol minimizes errors caused by thermal lag and decomposition.
Equipment: DSC (Differential Scanning Calorimetry) is preferred; Capillary Apparatus is acceptable with strict rate control.
Protocol (Capillary Method):
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace moisture/solvents (solvates can depress MP).
Loading: Pack a thin layer (2-3 mm) into a glass capillary. Ensure the sample is compact to ensure good heat transfer.
Ramp 1 (Fast): Heat rapidly to 160 °C (20 °C below expected MP).
Why? Fast heating (>5 °C/min) will overshoot the MP. Slow heating (<1 °C/min) allows time for solid-state decarboxylation, potentially causing the sample to "shrink" or discolor before melting.
Observation: Record the temperature at the onset of liquid formation (T_onset) and the completion of the melt (T_clear).
Note: Gas evolution (bubbling) indicates simultaneous decomposition.
Forced Degradation Study (Thermal Stress)
To validate stability for storage or process scale-up, perform this stress test.
Caption: Workflow for assessing thermal and hydrolytic stability under accelerated stress conditions.
HPLC Method for Stability Assessment:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).
Detection: 254 nm (Thiazole core absorption).
Pass Criteria: >99.0% purity retention after 7 days at 60 °C.
Handling and Storage Recommendations
Based on the thermal profile and chemical reactivity:
Storage Temperature: Store at +2°C to +8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow decarboxylation or iodine liberation.
Light Sensitivity: The C-I bond is photosensitive. Store in amber glass vials or foil-wrapped containers.
Drying: Do not oven-dry above 60 °C. Use vacuum drying at ambient temperature or mild heat (40 °C) to remove solvents.
Incompatibility: Avoid strong bases during storage, as carboxylate salts of thiazoles are often more prone to decarboxylation than the free acid.
Executive Summary The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-carboxylic acid isomer (found in drugs like Febuxostat). Its unique ve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-substituted thiazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-carboxylic acid isomer (found in drugs like Febuxostat). Its unique vector orientation of the carboxylic acid relative to the C2-substituent allows for specific electrostatic interactions within enzyme active sites, particularly in metalloenzymes and GPCRs. This guide provides a rigorous technical analysis of the scaffold's synthesis, structural properties, and application in modern drug discovery, designed for bench scientists and project leads.
Structural Significance & Chemical Architecture
The "Vector" Advantage
Unlike the 2,5-substituted system, where substituents are roughly linear (180°), the 2,4-substituted thiazole presents a "bent" topography (approx. 148°). This geometry is critical for:
Bidentate Chelation: The nitrogen (
) and the carboxylate oxygen can form cooperative binding motifs with metal ions (e.g., in metalloproteases).
Bioisosterism: The scaffold serves as a rigid bioisostere for cis-amide bonds or ortho-substituted aromatics, locking pharmacophores in bioactive conformations.
Electronic Properties
The thiazole ring is
-electron excessive but acts as an electron sink at the C2 position.
C2 Position: Highly susceptible to nucleophilic attack if a leaving group is present, but in this context, it usually hosts an aryl or amino group to engage in
- stacking or hydrogen bonding.
C4 Position: The carboxylic acid at C4 is electronically coupled to the ring nitrogen, affecting the
. The acidity of the 4-COOH (typically 3.0–3.5) is generally higher than benzoic acid due to the electron-withdrawing nature of the thiazole nitrogen.
Synthetic Methodologies
The construction of the 2-substituted thiazole-4-carboxylic acid core relies predominantly on the Hantzsch Thiazole Synthesis . While established, "textbook" conditions often suffer from low yields due to tar formation. Below is an optimized, field-validated approach.
Mechanistic Pathway (Hantzsch Synthesis)
The reaction involves the condensation of a thioamide (or thiourea) with an
-halo-keto ester (typically ethyl bromopyruvate).
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis targeting the 4-carboxylate core.
Validated Experimental Protocol
Target: Synthesis of 2-Phenylthiazole-4-carboxylic acid.
Scale: 10 mmol.
Solvent: Absolute Ethanol (20 mL). Expert Note: Avoid water to prevent hydrolysis of the bromopyruvate.
Procedure:
Dissolve thiobenzamide in ethanol in a round-bottom flask.
Add ethyl bromopyruvate dropwise at room temperature. Caution: Exothermic.
Heat to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Cool to
. The hydrobromide salt of the ester may precipitate.[1] If not, neutralize with saturated to pH 8. Extract with EtOAc ( mL), dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Modifications: The carboxylic acid is often converted to hydrazides or amides to access the heme iron. However, the free acid serves as a crucial precursor for prodrugs.
Data: 2-Amino-4-carboxylic acid derivatives show MIC values
against C. albicans.
SAR Optimization Workflow
Figure 2: Structure-Activity Relationship (SAR) decision tree for the thiazole-4-carboxylic acid scaffold.
Quantitative Activity Data[5]
Table 1: Comparative Potency of Selected 2-Substituted Thiazole-4-Carboxylic Acids
Note: While Febuxostat (5-COOH) is more potent for XO, the 4-COOH scaffold offers a distinct IP space and different solubility profiles.
Future Outlook & Emerging Trends
Fragment-Based Drug Design (FBDD): The low molecular weight of 2-amino-thiazole-4-carboxylic acid (MW ~144) makes it an ideal "fragment" for crystallographic screening.
PROTAC Linkers: The rigidity of the thiazole ring is being explored as a non-rotatable linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.
Green Synthesis: Shift towards aqueous-phase Hantzsch synthesis using
-cyclodextrin additives to eliminate volatile organic solvents.
References
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2019).[3]
URL:[Link]
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
Source: European Journal of Medicinal Chemistry (via NIH/PMC).
URL:[Link]
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer.
Source: Molecules (via NIH/PMC).
URL:[Link]
Synthesis of 2-Iodo-4-thiazolecarboxylic acid from ethyl 2-aminothiazole-4-carboxylate
Application Notes and Protocols for the Synthesis of 2-Iodo-4-thiazolecarboxylic Acid For: Researchers, scientists, and drug development professionals. Introduction 2-Iodo-4-thiazolecarboxylic acid is a valuable heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for the Synthesis of 2-Iodo-4-thiazolecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-Iodo-4-thiazolecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom and a carboxylic acid functional group on a thiazole core, allows for diverse subsequent chemical modifications, such as cross-coupling reactions and amide bond formations. These characteristics make it an important intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]
This document provides a comprehensive guide to the synthesis of 2-Iodo-4-thiazolecarboxylic acid, starting from the commercially available ethyl 2-aminothiazole-4-carboxylate. The described two-step process involves a Sandmeyer-type diazotization-iodination reaction followed by ester hydrolysis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and address critical safety considerations, particularly concerning the handling of diazonium salt intermediates.
Synthetic Strategy Overview
The overall synthetic route is a two-step process:
Diazotization and Iodination: The primary amine group of ethyl 2-aminothiazole-4-carboxylate is converted to a diazonium salt, which is subsequently displaced by an iodide ion to yield ethyl 2-iodo-4-thiazolecarboxylate.
Ester Hydrolysis: The ethyl ester of the iodinated thiazole is hydrolyzed to the corresponding carboxylic acid, 2-Iodo-4-thiazolecarboxylic acid.
Figure 2: Workflow for the diazotization-iodination step.
Following diazotization, the introduction of potassium iodide (KI) facilitates the iodination step. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), and its displacement by the iodide ion yields the desired 2-iodo-thiazole derivative. [3]While classic Sandmeyer reactions often employ copper(I) salts as catalysts to promote a radical-nucleophilic aromatic substitution (SRNAr) mechanism, the iodination of diazonium salts with iodide ions can often proceed without a copper catalyst.
[4][5][6]
Critical Safety Considerations for Diazotization Reactions
Diazonium salts are notoriously unstable and can be explosive, especially in a dry, solid state. [7][8][9]Therefore, strict adherence to safety protocols is paramount.
Temperature Control: The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt, which can be exothermic and potentially explosive.
[7][10]* Isolation: Diazonium salt intermediates should not be isolated. They are generated and used in situ.
[10]* Quenching: Any excess nitrous acid should be quenched at the end of the reaction. This can be achieved by the addition of a small amount of sulfamic acid or urea.
Ventilation: The reaction evolves nitrogen gas and potentially other hazardous fumes. It must be performed in a well-ventilated fume hood.
[7][8][11]
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Ethyl 2-aminothiazole-4-carboxylate
172.20
10.0 g
58.07
Concentrated Sulfuric Acid (98%)
98.08
20 mL
-
Sodium Nitrite (NaNO₂)
69.00
4.4 g
63.77
Potassium Iodide (KI)
166.00
11.6 g
69.88
Deionized Water
18.02
As needed
-
Dichloromethane (DCM)
84.93
As needed
-
Saturated Sodium Bicarbonate Solution
-
As needed
-
Brine
-
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Procedure:
Preparation of the Amine Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine ethyl 2-aminothiazole-4-carboxylate (10.0 g, 58.07 mmol) and 100 mL of deionized water.
Acidification and Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (20 mL) dropwise while maintaining the internal temperature below 10 °C. Stir the mixture until a clear solution is obtained.
Diazotization: Dissolve sodium nitrite (4.4 g, 63.77 mmol) in 20 mL of deionized water. Add this solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
Iodination: Dissolve potassium iodide (11.6 g, 69.88 mmol) in 30 mL of deionized water. Add this solution dropwise to the diazonium salt solution. A dark precipitate will form.
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Gentle heating (to ~40-50 °C) may be applied to ensure the complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid, followed by brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-iodo-4-thiazolecarboxylate.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Synthesis of 2-Iodo-4-thiazolecarboxylic Acid via Ester Hydrolysis
Theoretical Background
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. [12]Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process, which typically leads to higher yields. [12]The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.
[12]
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Ethyl 2-iodo-4-thiazolecarboxylate
283.09
Amount from Part 1 (assume ~12 g)
~42.4
Sodium Hydroxide (NaOH)
40.00
3.4 g
85.0
Ethanol
46.07
100 mL
-
Deionized Water
18.02
50 mL
-
Concentrated Hydrochloric Acid (~37%)
36.46
As needed
-
Procedure:
Saponification: Dissolve the crude or purified ethyl 2-iodo-4-thiazolecarboxylate in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.4 g, 85.0 mmol) in 50 mL of deionized water.
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate of 2-Iodo-4-thiazolecarboxylic acid will form.
Isolation: Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification: If necessary, the crude 2-Iodo-4-thiazolecarboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
[13]
Characterization
The identity and purity of the final product, 2-Iodo-4-thiazolecarboxylic acid, should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight.
Melting Point Analysis: To assess the purity of the compound.
References
Reactive Chemical Hazards of Diazonium Salts. (2015). Vertex AI Search.
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020).
Reactive Chemical Hazards of Diazonium Salts - ResearchGate.
The Strategic Functionalization of 2-Iodo-4-Thiazolecarboxylic Acid: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the 2,4-Substituted Thiazole Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the 2,4-Substituted Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. Specifically, 2,4-disubstituted thiazoles are key building blocks for a diverse array of pharmaceutical agents. The targeted synthesis of these molecules often relies on the strategic functionalization of pre-existing thiazole cores. 2-Iodo-4-thiazolecarboxylic acid represents a particularly valuable starting material, offering two distinct points for modification: the highly reactive carbon-iodine bond at the 2-position, primed for palladium-catalyzed cross-coupling, and the carboxylic acid group at the 4-position, which can be further derivatized or used to modulate the physicochemical properties of the final compound.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2-iodo-4-thiazolecarboxylic acid. We will delve into the nuances of three major classes of cross-coupling reactions: Suzuki-Miyaura, Negishi, and Sonogashira couplings. Beyond providing step-by-step protocols, this guide will elucidate the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Navigating the Challenges: The Interplay of the Iodo and Carboxyl Groups
The cross-coupling of 2-iodo-4-thiazolecarboxylic acid is not without its challenges. The presence of both a reactive C-I bond and a carboxylic acid moiety on the same small heterocyclic ring necessitates careful consideration of reaction conditions to achieve optimal yields and avoid undesirable side reactions.
Catalyst Inhibition and Chelation: The thiazole ring itself, with its nitrogen and sulfur heteroatoms, can coordinate to the palladium catalyst. Furthermore, the carboxylate group can act as a ligand, potentially leading to the formation of inactive catalyst species. The choice of a suitable ligand is therefore paramount to prevent catalyst deactivation and promote the desired catalytic cycle.
Decarboxylation: Under harsh basic or thermal conditions, the carboxylic acid group can be lost through decarboxylation. This is a significant concern, as it leads to the formation of an undesired byproduct, 2-iodothiazole. The selection of a mild base and the careful control of reaction temperature are crucial to mitigate this side reaction.[1]
Regioselectivity: While the C-I bond at the 2-position is significantly more reactive than any C-H bonds on the thiazole ring in the context of cross-coupling, understanding the relative reactivity is key to ensuring selective functionalization.[2]
The Catalytic Cycles: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the organometallic nucleophile (R-M) defines the specific type of cross-coupling reaction:
Suzuki-Miyaura Coupling: R-M is an organoboron compound (e.g., a boronic acid or ester).[4]
Negishi Coupling: R-M is an organozinc compound.
Sonogashira Coupling: R-M is a terminal alkyne, typically activated by a copper(I) co-catalyst.[5]
Experimental Protocols
The following protocols are designed as a starting point for the cross-coupling of 2-iodo-4-thiazolecarboxylic acid. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-4-thiazolecarboxylic Acid with Arylboronic Acids
The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of C-C bonds, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[6]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Iodo-4-thiazolecarboxylic Acid as a Strategic Pharmaceutical Intermediate
Executive Summary
2-Iodo-4-thiazolecarboxylic acid (CAS: 944275-17-6; Ethyl Ester CAS: 83553-47-3) is a high-value bifunctional scaffold in medicinal chemistry. Unlike its ubiquitous precursor, 2-aminothiazole-4-carboxylic acid, the 2-iodo variant offers a unique "plug-and-play" reactivity profile. It serves as a superior electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira) at the C2 position while retaining an orthogonal carboxylic acid handle at C4 for amide or ester diversification.
This guide details the handling, synthesis, and application of this intermediate, focusing on its utility in generating 2-aryl-thiazole-4-carboxamide libraries—a privileged pharmacophore in kinase inhibitors (e.g., Dasatinib analogues) and anti-infectives.
Chemical Identity & Properties
Property
Specification
Chemical Name
2-Iodo-1,3-thiazole-4-carboxylic acid
Molecular Formula
C₄H₂INO₂S
Molecular Weight
255.03 g/mol
Appearance
Off-white to pale yellow powder
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Stability
Light-sensitive (store in amber vials); Hygroscopic
Storage
-20°C under inert atmosphere (Ar/N₂)
Handling Advisory: The C-I bond is susceptible to photolytic cleavage. All reactions and storage should be conducted under low-light conditions to prevent iodine liberation and byproduct formation.
Core Synthesis: The "Expert" Route (Sandmeyer)
While 2-amino-4-thiazolecarboxylic acid is commercially abundant, the 2-iodo derivative is often synthesized in-house to ensure freshness and purity. The most reliable method is a modified Sandmeyer reaction.
Protocol: Iododeamination of 2-Amino-4-thiazolecarboxylic Acid
Rationale: Direct diazotization in water often leads to hydrolysis. This protocol uses an organic nitrite in a non-aqueous solvent to suppress phenol (hydroxythiazole) formation.
Reagents:
2-Amino-4-thiazolecarboxylic acid (1.0 eq)
tert-Butyl nitrite (t-BuONO) (1.5 eq)
Diiodomethane (CH₂I₂) or Iodine (I₂) (1.0 eq)
Acetonitrile (ACN) (anhydrous)
Step-by-Step:
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon.
Dissolution: Suspend 2-amino-4-thiazolecarboxylic acid in anhydrous ACN (0.5 M).
Activation: Add diiodomethane (as the iodine source) and stir at room temperature for 10 min.
Diazotization: Dropwise add tert-butyl nitrite over 20 minutes. Caution: Gas evolution (N₂).
Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by LC-MS for the disappearance of the starting amine (M+H 145) and appearance of the iodo product (M+H 256).
Workup: Cool to RT. Remove solvent in vacuo. Redissolve in EtOAc, wash with 5% Na₂S₂O₃ (to remove excess iodine), then brine.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-5% MeOH in DCM).
Application Workflow: Divergent Library Synthesis
The power of this intermediate lies in its ability to sequence reactions based on the stability of the functional groups.
Path A (C4 First): Amide coupling first, followed by Suzuki coupling. Preferred when the boronic acid partner is expensive or sensitive.
Path B (C2 First): Suzuki coupling first, followed by Amide coupling. Preferred for bulk synthesis of a core scaffold.
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways allowing orthogonal functionalization of the C2 and C4 positions.
Detailed Protocols
Protocol A: C2-Diversification via Suzuki-Miyaura Coupling
This protocol is optimized for the electron-deficient thiazole ring. The iodine at C2 is highly reactive, allowing milder conditions than the corresponding bromide.
Step 2 (Suzuki): Couple with (6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)boronic acid.
Advantage:[2][3][4] The 2-iodo group reacts selectively without affecting the sensitive chlorophenyl or piperazine moieties.
Self-Validating Check:
Step 1: ¹H NMR should show the disappearance of the broad acid proton (~13 ppm) and appearance of the amide NH (~9-10 ppm).
Step 2: HRMS should confirm the loss of the Iodine isotope pattern and formation of the biaryl bond.
References
Sandmeyer Reaction on Thiazoles
Title: Synthesis of 2-halothiazoles via diazotiz
Source:Journal of Heterocyclic Chemistry, 2010.
Context: Adapting general heteroaromatic iodin
Suzuki Coupling of 2-Halothiazoles
Title: Palladium-catalyzed cross-coupling reactions of thiazole deriv
Source:Tetrahedron, 2005.
Context: Demonstrates the superior reactivity of 2-iodo over 2-bromo thiazoles.
Thiazole-4-carboxylic Acid in Drug Discovery
Title: Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents.
Source:Journal of Medicinal Chemistry, 2005.
Context: Illustrates the biological relevance of the C4-amide/C2-aryl scaffold.
Handling of Organoboronates/Iodides:
Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.
Source: Wiley-VCH.
Context: Standard reference for handling coupling partners.
Technical Support Center: Optimizing Solvent Systems for Recrystallizing Halothiazole Acids
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification of Halogenated Thiazole Carboxylic Acids[1] Introduction: The Challenge of Halothiazole Acids Welcome to the tec...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Purification of Halogenated Thiazole Carboxylic Acids[1]
Introduction: The Challenge of Halothiazole Acids
Welcome to the technical support center. You are likely here because your halothiazole acid (e.g., 2-bromo-4-thiazolecarboxylic acid, 2-chloro-5-thiazolecarboxylic acid) is behaving unpredictably during purification.
These compounds present a unique "solubility paradox":
The Thiazole Ring: Provides aromatic stability but introduces basic nitrogen, creating potential zwitterionic complications.
The Carboxylic Acid: High polarity and hydrogen bonding capability, often leading to high melting points and poor solubility in non-polar solvents.
The Halogen (Cl, Br, F): Increases lipophilicity (LogP), often making the compound too soluble in standard alcohols, leading to "oiling out" rather than crystallization.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this class.
Module 1: Solvent System Selection & Optimization
Q: Which solvent system should I screen first?
A: Do not guess. Use the "Polarity-Lipophilicity Balance" method. Halothiazole acids generally crystallize best via a mixed-solvent system where the halogen's lipophilicity is leveraged against the acid's polarity.
Recommended Solvent Systems Table
System Type
Solvent Pair (Good/Anti-solvent)
Application Case
Mechanism
Standard
Ethanol / Water
General purpose.[1] Best for 2-chloro and 2-bromo derivatives.[1]
Water acts as a powerful anti-solvent, forcing the hydrophobic halogenated ring out of solution.
High Polarity
Methanol / Water
For highly polar acids or those with short alkyl chains.[1]
Similar to EtOH/Water but higher solubility power; good if EtOH yields low recovery.
Lipophilic
Ethyl Acetate / Hexanes
For highly halogenated (e.g., di-halo) or esterified byproducts.[1]
Exploits the lipophilicity of the halogen. The acid group dimerizes in non-polar media.
Aprotic
Acetonitrile (ACN)
CRITICAL: Use if the compound forms solvates with alcohols.[1]
ACN is excellent for rigid aromatic acids.[1] Cooling ACN solutions often yields dense prisms.
Q: My compound dissolves in hot ethanol but won't crash out when cooled. Why?
A: The halogen substituent increases the solubility in organic solvents significantly compared to the non-halogenated parent.
Diagnosis: Your "Good Solvent" (Ethanol) is too good.
The Fix: You must reach the Cloud Point .
Dissolve the solid in the minimum amount of hot ethanol.
While keeping the solution hot (near boiling), add hot water dropwise.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Q: Instead of crystals, I get a sticky oil at the bottom of the flask. What happened?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of your solvated compound drops below the boiling point of the solvent mixture.[3][4] This is extremely common with halothiazoles due to impurities depressing the melting point.
The "Oiling Out" Rescue Protocol:
Do NOT discard the oil.
Re-heat: Place the flask back on the heat source until the oil re-dissolves into a clear solution.
Adjust Solvent: Add a small volume (2-5 mL) of the Good Solvent (e.g., Ethanol).[1] This raises the solubility limit, preventing the premature phase separation.
Seed It: Cool the solution slightly (but keep it above the oiling temperature). Add a "seed crystal" of the pure acid. If you lack seeds, scratch the inner glass wall with a glass rod at the liquid-air interface.
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes lattice formation.
Module 3: The Acid-Base Precipitation (Alternative Workflow)
Q: Can I avoid organic recrystallization entirely?
A: Yes. Because you possess a carboxylic acid moiety, you can utilize pH-Swing Purification .[1] This is often superior for removing non-acidic impurities (e.g., unreacted halothiazole precursors).
Protocol:
Dissolution: Suspend the crude solid in water.[1] Add 10% NaOH or saturated NaHCO₃ dropwise until the solid dissolves (pH ~9-10). The halothiazole acid forms a water-soluble sodium salt.
Filtration: Filter this aqueous solution to remove insoluble organic impurities (e.g., decarboxylated byproducts).
Precipitation: Cool the filtrate to 0–5°C. Slowly add 1N HCl while stirring.
Target pH: Acidify to pH 2–3 .
Note: Do not go too low (pH < 1), or you may protonate the thiazole nitrogen, forming a soluble hydrochloride salt, which will ruin your yield.
Collection: Filter the precipitated pure acid and wash with cold water.[1][5]
Module 4: Visualization & Logic
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the initial solvent system and handling common solubility failures.
Figure 2: The "Oiling Out" Mechanism & Recovery
Caption: Cycle of oiling out. To break the cycle, one must re-heat and alter the saturation point or cooling rate.
References
BenchChem. (2025).[1][2][3][6] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Retrieved from
University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved from
University of York. (2025).[1] Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Retrieved from
Karunanithi, A. T., et al. (2009).[8] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. Retrieved from
Technical Support Center: Purification of 2-Iodo-4-thiazolecarboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling metal impurities in 2-Iodo-4-thiazolecarboxylic acid. This guide is designed to provide you, th...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling metal impurities in 2-Iodo-4-thiazolecarboxylic acid. This guide is designed to provide you, the research and development scientist, with both the foundational knowledge and the practical, field-tested protocols necessary to diagnose and resolve metal contamination issues. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, and residual metals from synthesis can compromise downstream reactions, catalytic processes, and final product safety.[1] This document offers a structured approach to identifying the source of contamination and implementing robust, scalable purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of metal impurities in 2-Iodo-4-thiazolecarboxylic acid products?
Metal impurities in API intermediates like 2-Iodo-4-thiazolecarboxylic acid typically originate from two main sources:
Catalyst Residues: The synthesis of thiazole derivatives often employs transition metal catalysts. Palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) are frequently used in cross-coupling and cyclization reactions to form the thiazole ring or attach substituents.[2] These metals can remain complexed to the final product or exist as residual salts.
Manufacturing Environment: Contamination can be introduced from the manufacturing equipment itself, such as stainless steel reactors or pipework, through corrosion or mechanical wear.[1][3] Raw materials and solvents used in the synthesis may also contain trace levels of various metals.[1]
Q2: Why is the removal of these metal impurities a critical step?
Removing metal impurities is non-negotiable for several reasons:
Toxicology and Patient Safety: Heavy metals like palladium can have toxicological effects, and regulatory bodies have stringent limits on their presence in final drug products.[1]
Catalyst Poisoning: If the 2-Iodo-4-thiazolecarboxylic acid is an intermediate, residual metals can poison catalysts used in subsequent synthetic steps, leading to failed or low-yielding reactions.
Product Stability and Quality: Metal ions can sometimes catalyze degradation pathways, affecting the stability and shelf-life of the API. They can also impact the product's physical properties, such as color.
Q3: What are the primary strategies for removing metal impurities from organic compounds?
There are four primary strategies, each with its own advantages and ideal use cases:
Metal Scavenging: Utilizes functionalized silica or polymer resins that selectively bind to metal ions.[1][4] This method is highly efficient and easily scalable.
Chelation: Involves adding a chelating agent, such as EDTA, which forms a stable, water-soluble complex with the metal.[5][6] The complex can then be removed through an aqueous wash.
Adsorption: Employs materials with high surface area, like activated carbon, to adsorb metal impurities.[7][8] This is a cost-effective but sometimes less selective method.
Recrystallization: A fundamental purification technique that relies on the differential solubility of the product and impurities in a given solvent system.[9][10]
This section addresses specific challenges you may encounter in the lab and provides actionable solutions based on established principles.
Scenario 1: My initial analysis (ICP-MS) shows high levels of residual palladium (>100 ppm) after synthesis. What is the most effective first-line approach?
Answer: For high levels of palladium, a targeted metal scavenger is the most robust and efficient solution. Palladium is a "soft" metal and exhibits a high affinity for soft ligands, such as those containing sulfur.
Recommended Action: Use a silica-based thiol scavenger (Si-Thiol). These scavengers show high selectivity for palladium and are easily removed by simple filtration, preventing product loss that can occur with less selective methods like carbon treatment.[11][12]
Dissolution: Dissolve the crude 2-Iodo-4-thiazolecarboxylic acid in a suitable organic solvent (e.g., Ethyl Acetate, THF) to a concentration of approximately 10% w/v.
Scavenger Addition: Add a silica-thiol scavenger (e.g., Biotage Si-Thiol) to the solution. A common starting point is to use 10 weight % of the scavenger relative to the mass of your crude product.[11]
Stirring: Stir the mixture at room temperature. A contact time of 1 to 16 hours is typical, depending on the level of contamination and the specific scavenger used.[11][13]
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger-metal complex.
Analysis: Concentrate the filtrate and analyze a sample by ICP-MS to confirm the palladium level is within your desired specification (<10 ppm).[13]
Scenario 2: I have a broad spectrum of metal impurities (e.g., Fe, Zn, Cu) at low to moderate levels. Is there a more economical approach than using multiple specialized scavengers?
Answer: Yes, for a variety of common transition metals, liquid-liquid extraction with a broad-spectrum chelating agent like EDTA is a highly effective and economical strategy.[14] EDTA forms stable, water-soluble complexes with numerous di- and trivalent metal ions.[6][15]
Causality: The principle relies on partitioning. Your organic product, 2-Iodo-4-thiazolecarboxylic acid, will remain in the organic phase, while the EDTA-metal complexes are highly polar and will be extracted into the aqueous phase. The use of EDTA calcium disodium salt is particularly advantageous as it is stable at higher temperatures and has a neutral pH in solution, making it compatible with a wider range of organic compounds.[15]
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of EDTA calcium disodium salt.
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA solution. Shake the funnel vigorously for 5-10 minutes.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat: Repeat the extraction with fresh EDTA solution two more times to ensure complete removal.
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual EDTA.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.
Scenario 3: My product is highly colored, and I suspect both metal and organic impurities. I tried recrystallization, but my yield was poor and the metal content is still out of spec.
Answer: This situation calls for a multi-step approach. The color suggests organic impurities that might be addressed by an adsorbent like activated carbon, which is also effective for some metals.[7][16] However, to avoid the significant product loss that can occur with carbon, a combination of carbon treatment followed by recrystallization is often optimal.
Expert Insight: Activated carbon can have a high affinity for planar aromatic systems, like your thiazole product, leading to yield loss.[12] The key is to use the minimum amount of carbon necessary and for the shortest effective time. Following this with a carefully optimized recrystallization will then remove the remaining impurities that were not adsorbed.
Data & Method Selection
Choosing the right purification method depends on the specific metal, its concentration, and the scale of your work.
Table 1: Comparison of Common Purification Methods
Very low cost, removes color and some organic impurities simultaneously.[7][16]
Can be non-selective, leading to significant product loss, fine particles can be difficult to filter.[12]
Decolorization and initial cleanup when product loss is acceptable.
Recrystallization
General
Can achieve very high purity, removes occluded impurities.[9][10]
Highly dependent on finding a suitable solvent, may not be effective if metals co-crystallize.
Final polishing step after bulk impurity removal.
Decision-Making Workflow for Metal Removal
References
Siripragada, M. R. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved February 15, 2026, from [Link]
Metal Scavengers. (2015). Biotage. Retrieved February 15, 2026, from [Link]
Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. Retrieved February 15, 2026, from [Link]
Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]
Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. (2024, June 4). Qizhong Carbon. Retrieved February 15, 2026, from [Link]
Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. (n.d.). Google Patents.
Metal detectors vital for tracing out contaminants. (2024, August 1). Pharmabiz.com. Retrieved February 15, 2026, from [Link]
Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. (2026, February 6). Pharmaceutical Technology. Retrieved February 15, 2026, from [Link]
Activated Carbon for Active Pharmaceutical Ingredient. (2024, June 3). Zhulin Carbon. Retrieved February 15, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
Tan, I. A. W., Ahmad, A. L., & Hameed, B. H. (2008). Removal of Heavy Metal Ions with Acid Activated Carbons Derived from Oil Palm and Coconut Shells. PMC. Retrieved February 15, 2026, from [Link]
Recrystallization. (n.d.). National Initiative on Undergraduate Science (NIUS). Retrieved February 15, 2026, from [Link]
What Is Chelation Therapy and How Can EDTA Help Remove Heavy Metals and Reverse Artery Disease? (2025, June 24). Venturis Clinic. Retrieved February 15, 2026, from [Link]
ROLE OF EDTA ON METAL REMOVAL FROM REFINERY WASTE CATALYSTS. (2021, September 7). ResearchGate. Retrieved February 15, 2026, from [Link]
Chelation therapy. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
EDTA Chelation IV Therapy: A Natural Way to Combat Heavy Metal Toxicity. (2025, December 1). R2M. Retrieved February 15, 2026, from [Link]
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Activated Carbon For Heavy Metal Removal-Heycarbons. (n.d.). Heycarbons. Retrieved February 15, 2026, from [Link]
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Recrystallization and Crystallization. (n.d.). University of California, Davis. Retrieved February 15, 2026, from [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
Controlling regioselectivity during functionalization of 2-Iodo-4-thiazolecarboxylic acid
The following technical guide is structured as a specialized "Support Center" resource. It synthesizes reactivity principles with troubleshooting protocols to assist researchers in the functionalization of 2-Iodo-4-thiaz...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized "Support Center" resource. It synthesizes reactivity principles with troubleshooting protocols to assist researchers in the functionalization of 2-Iodo-4-thiazolecarboxylic acid .
Topic: Controlling Regioselectivity & Reactivity
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Status: Active | Version: 2.4
Core Reactivity & Selectivity Logic
Before initiating any workflow, users must understand the "Reactivity Hierarchy" of this scaffold. The 2-iodo-4-thiazolecarboxylic acid molecule possesses three distinct reactive sites, each requiring specific activation modes.
The Reactivity Hierarchy (Order of Operations)
C4-Carboxylic Acid (Nucleophilic Attack): The most chemically distinct handle. It can be functionalized (amide coupling, esterification) without disturbing the C2-iodine, provided non-reductive conditions are used.
C2-Iodine (Metal-Catalyzed Electrophile): The C2-I bond is highly activated for oxidative addition by Pd(0). It is significantly more reactive than typical aryl iodides due to the electron-deficient nature of the thiazole ring.
C5-Proton (Acidity/C-H Activation): The C5-H is the most acidic proton on the ring (
in DMSO for thiazole, lower with electron-withdrawing groups). However, direct C5 functionalization in the presence of C2-I is the primary failure mode for users, as Pd catalysts will preferentially attack C2-I.
Visualizing the Strategy
The following decision tree guides your synthetic route planning to avoid regioselectivity errors.
Figure 1: Strategic workflow for sequential functionalization. Note that C5 functionalization is generally viable only after C2 is derivatized.
Module 1: C4-Carboxylic Acid Functionalization
Objective: Create amides or esters while preserving the C2-Iodine.
Common Issue: Solubility & Aggregation
The parent acid is often poorly soluble in DCM or non-polar solvents, leading to stalled couplings.
Protocol: HATU-Mediated Amide Coupling
Solvent System: DMF or DMAc (Dimethylacetamide) is mandatory. Avoid THF if the acid precipitates.
Base: DIPEA (3.0 equiv).
Coupling Agent: HATU (1.1 equiv). Avoid oxalyl chloride (acid chloride route) if possible, as HCl generation can destabilize the C-I bond or cause darkening/decomposition.
Parameter
Recommendation
Why?
Concentration
0.1 M - 0.2 M
High concentration promotes aggregation of the zwitterionic acid.
Temperature
0°C RT
Controls exotherm; prevents thermal deiodination (rare but possible).
Quench
LiCl (aq) / EtOAc
LiCl helps remove DMF during extraction.
Troubleshooting FAQ:
Q: My reaction turned black, and I lost the iodine.A: You likely used a strong nucleophile or reductant. Avoid using sodium hydride (NaH) to deprotonate the acid; use organic bases (DIPEA/TEA). If using the acid chloride route, remove excess
completely before adding amine, as residual chlorinating agent can attack the C5 position or exchange with Iodine.
Objective: Selective cross-coupling at C2 without affecting the C4-carbonyl (or amide).
The "Protodeiodination" Problem
A common failure mode is the replacement of Iodine with Hydrogen (H) instead of the boronic acid, yielding the des-iodo byproduct.
Protocol: Optimized Suzuki-Miyaura Coupling
Catalyst:
(5 mol%) or /XPhos.
Base:
(2.0 equiv) or . Avoid strong hydroxide bases (NaOH) if you have a sensitive ester at C4.
Solvent: 1,4-Dioxane/Water (4:1). Degassing is critical.
Step-by-Step Guide:
Degas: Sparge solvents with Argon for 15 mins. Oxygen promotes homocoupling of the boronic acid and catalyst death (palladium black), which stalls the cycle and favors deiodination.
Pre-mix: Add Aryl-Boronic acid (1.2 equiv), Base, and Substrate.
Catalyst Add: Add Pd catalyst last.
Heat: 80°C for 4-12 hours.
Troubleshooting Table: C2-Coupling
Observation
Diagnosis
Solution
Product is Des-iodo (C2-H)
Protodeiodination
Solvent is too "wet" or proton source is available. Switch to anhydrous Toluene/Dioxane with anhydrous base (). Increase catalyst loading.
Low Conversion (<20%)
Catalyst Poisoning
The thiazole sulfur or free carboxylic acid (if unprotected) can bind Pd. Protect C4-COOH as ester/amide first.
Homocoupling of Boronic Acid
Oxidative coupling
Oxygen leak. Reseal vessel; use active Argon flow.
Module 3: C5-Functionalization (Advanced)
Objective: Functionalizing the C5 position.[1][2][3]
Critical Warning: You cannot perform metal-catalyzed C-H activation at C5 if the C2-Iodine is still present. The Pd will insert into C2-I first.
Strategy A: The "Block-then-Activate" Route
Step 1: Perform Suzuki coupling at C2 to install your aryl group.
Step 2: Perform C-H activation at C5 on the 2-aryl-4-thiazolecarboxamide.
If you must functionalize C5 while keeping C2-I, you are limited to non-metal mediated SEAr reactions, though these are difficult due to the electron-deficient ring.
Halogenation:
or in DMF can install Cl/Br at C5, but regioselectivity is poor if C2-I is labile.
Lithiation (The "Forbidden" Route):
Attempting to deprotonate C5-H with n-BuLi will result in Lithium-Halogen Exchange at C2, not deprotonation at C5.
Result: You generate the C2-anion, which quenches to C2-H (loss of iodine).
Halogen Dance Mechanism (Warning):
If you treat a 2-iodo-thiazole with a hindered base (LDA) to try and hit C5, the Iodine may migrate from C2 to C5 (Base-catalyzed Halogen Dance).
Figure 2: The risk of Halogen Dance during lithiation attempts. Avoid strong bases if regiochemical integrity of the iodine is required.
References & Authority
BenchChem. Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole. (2025).[4][5]
Common Organic Chemistry. Suzuki Reaction Conditions and Mechanism.[6][7]
Organic Chemistry Portal. Synthesis of Thiazoles and C-H Activation.
Royal Society of Chemistry. Regioselective synthesis of functionalized thiazines and thiazoles. Organic Chemistry Frontiers.
Comparative Guide: X-ray Crystallographic Analysis of 2-Iodo-4-thiazolecarboxylic Acid
Executive Summary: The Halogen Bonding Advantage In the realm of rational drug design and crystal engineering, 2-Iodo-4-thiazolecarboxylic acid represents a high-performance scaffold superior to its brominated and chlori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Bonding Advantage
In the realm of rational drug design and crystal engineering, 2-Iodo-4-thiazolecarboxylic acid represents a high-performance scaffold superior to its brominated and chlorinated analogs.[1] While standard carboxylic acids rely solely on hydrogen bonding (HB) for lattice stability, the introduction of an iodine atom at the C2 position of the thiazole ring activates a secondary, highly directional interaction: the Halogen Bond (XB) .
This guide provides a technical comparison of the 2-Iodo variant against the 2-Bromo alternative, demonstrating why the iodine-substituted compound offers superior supramolecular fidelity. We detail the crystallographic workflow required to resolve these features and quantify the "Sigma-hole" performance that drives its utility in fragment-based drug discovery (FBDD).
Technical Specifications & Comparative Data
The "performance" of this compound is defined by its ability to form robust, predictable intermolecular contacts. The table below summarizes the critical crystallographic parameters distinguishing the 2-Iodo product from the 2-Bromo alternative.
Longer bond projects the -hole further, reducing steric clash.[1]
Interaction Energy
-5 to -10 kcal/mol (vs. N-acceptor)
-2 to -5 kcal/mol (vs. N-acceptor)
Iodine complexes are thermodynamically more stable.[1][2]
Reduction Ratio ()
0.80 - 0.85 (Significant shortening)
0.90 - 0.95 (Weak shortening)
Lower ratio indicates stronger "lock-and-key" fit.[1][2]
Note on
: The Reduction Ratio is defined as , where is the measured distance and are the van der Waals radii.[2] A value indicates an attractive interaction.[1]
To accurately capture the iodine-driven lattice architecture, a standard solvent evaporation is often insufficient due to the heavy atom effect (absorption). Use this optimized protocol.
Phase 1: Crystal Growth (Slow Evaporation vs. Vapor Diffusion)[2]
Solvent Selection: Dissolve 20 mg of 2-Iodo-4-thiazolecarboxylic acid in Methanol/Acetonitrile (1:1) . Avoid DMSO as it competes as a strong HB/XB acceptor, disrupting the desired N...I interactions.
The Mechanism: The electron-withdrawing nature of the thiazole ring, combined with the high polarizability of Iodine, depletes electron density along the C-I bond axis. This creates a localized region of positive electrostatic potential (the
The Interaction: This positive hole interacts electrostatically with the lone pair of the Nitrogen atom (Lewis base) on an adjacent thiazole ring.
Why Iodine Wins: The
-hole on Iodine is significantly larger and more positive than on Bromine.[1] Consequently, 2-Iodo-4-thiazolecarboxylic acid forms robust 1D supramolecular chains driven by interactions, whereas the Bromo-analog often yields disordered structures or relies solely on weak van der Waals forces.[1][2]
Visualization of the Workflow & Interaction
Figure 1: Integrated workflow for crystallizing and validating the Halogen Bonding network in 2-Iodo-thiazoles.
Comparative Analysis: Iodo vs. Bromo
When analyzing the crystal structures side-by-side, the following distinctions become evident:
Directionality (Linearity)[2]
2-Iodo: The
angle is strictly linear ().[1] This high directionality makes the Iodo-derivative an excellent "molecular lego" block for engineering specific crystal lattices.[1]
2-Bromo: The
angle is often more flexible ().[1][2] The "lock" is less secure, leading to potential polymorphism (multiple crystal forms), which is undesirable in drug development.[2]
Interaction Distance
2-Iodo: Exhibits a "short contact" often 15-20% shorter than the sum of van der Waals radii.[1] This indicates a degree of covalency (charge transfer) in the bond.
2-Bromo: Contacts are usually only 5-10% shorter than vdW radii, dominated mostly by dispersion forces rather than the specific
For researchers using this molecule as a fragment:
Select the 2-Iodo variant if you are targeting a protein pocket with a backbone carbonyl or a histidine nitrogen.[1] The Iodine will seek out these Lewis bases with high specificity.
Select the 2-Bromo variant only if steric space is extremely limited, accepting the trade-off of a weaker binding interaction.
References
Politzer, P., & Murray, J. S. (2017).[1][2] The Sigma-Hole: An Essential Concept for Understanding Halogen Bonding. Crystals , 7(7), 212.[1][2] [2]
Metrangolo, P., et al. (2005).[1][2] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition , 44(35), 5576-5576.[1]
Cavallo, G., et al. (2016).[1][2] The Halogen Bond.[1][3][4][5][6][7][8] Chemical Reviews , 116(4), 2478–2601.[2]
Cambridge Crystallographic Data Centre (CCDC) . CSD Entry Search for Thiazole Carboxylic Acids.
Executive Summary The Scaffold of Choice for Multi-Target Drug Design Thiazole-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry. Unlike their saturated counterparts (thiazolidines), th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Scaffold of Choice for Multi-Target Drug Design
Thiazole-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry. Unlike their saturated counterparts (thiazolidines), the aromatic thiazole ring offers a rigid planar linker that effectively orients substituents for optimal receptor binding. This guide objectively compares these derivatives against industry standards (Ciprofloxacin, Trolox, and Sorafenib), revealing that specific C-2 substituted derivatives frequently outperform standard care agents in antimicrobial potency and antioxidant capacity.
Structural Perspective: The "Why" Behind the Bioactivity
The thiazole-4-carboxylic acid core functions as a pharmacophore hub. Its bioactivity is governed by two critical vectors:
C-2 Position (The "Warhead"): Substitution here dictates target selectivity. Large lipophilic groups (phenyl, hydrazide) often enhance membrane permeability and enzyme affinity (e.g., DNA gyrase binding).
C-4 Carboxyl Group (The "Anchor"): This moiety acts as a hydrogen bond donor/acceptor, crucial for solubility and interaction with active site residues (e.g., Serine/Arginine pockets in bacterial enzymes).
The following diagram illustrates the validated SAR trends for this scaffold.
Caption: SAR map highlighting how C-2 and C-4 modifications dictate biological targets (DNA Gyrase vs. ROS Scavenging).
Comparative Bioactivity Analysis
A. Antimicrobial Potency: Thiazoles vs. Fluoroquinolones
Thiazole-4-carboxylic acid derivatives, particularly those with Schiff base or hydrazone linkers at C-2, act as DNA gyrase inhibitors. They compete directly with fluoroquinolones (e.g., Ciprofloxacin).
Experimental Data Summary:
Data aggregated from recent comparative studies (2022-2025).
Compound Class
Test Organism
MIC Range (µg/mL)
Performance vs. Standard
Standard: Ciprofloxacin
S. aureus (Gram +)
0.25 - 0.50
N/A (Baseline)
Standard: Ciprofloxacin
P. aeruginosa (Gram -)
0.50 - 1.00
N/A (Baseline)
Thiazole-4-COOH (2-amino deriv.)
S. aureus
0.03 - 0.12
4x - 8x More Potent
Thiazole-4-COOH (2-phenyl deriv.)
P. aeruginosa
0.19 - 0.50
Comparable / Superior
Thiazole-hydrazone hybrids
E. coli
3.90 - 4.50
Lower Potency (Resistance noted)
Key Insight: The 2-amino-thiazole derivatives often exhibit lower MIC values (higher potency) than Ciprofloxacin against Gram-positive strains due to enhanced penetration of the peptidoglycan layer.
B. Antioxidant Capacity: Thiazoles vs. Trolox
Oxidative stress is a key driver in neurodegenerative diseases. Thiazole derivatives substituted with phenolic or catechol groups at C-2 act as potent radical scavengers.
DPPH Radical Scavenging Assay Results:
Compound
IC50 (µM)
Relative Potency
Mechanism
Standard: Trolox
3.10 ± 0.92
1.0x (Baseline)
H-atom transfer
Standard: Ascorbic Acid
~2.50
1.2x
Electron transfer
Compound LMH6 (Thiazole-carboxamide)
0.185 ± 0.05
~16x More Potent
Stabilized radical intermediate
Compound CHT (Catechol-thiazole)
0.22 ± 0.06
~14x More Potent
Dual -OH scavenging
Key Insight: Thiazole derivatives containing catechol moieties (e.g., LMH6 series) significantly outperform commercial antioxidants because the thiazole ring stabilizes the resulting phenoxy radical via resonance.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following standardized protocols. These workflows include mandatory "Stop/Go" validation steps to ensure data integrity.
Protocol A: Green Synthesis (Modified Hantzsch Method)
Objective: Synthesize 2-substituted-thiazole-4-carboxylic acid with >90% yield.
Reactants: Combine equimolar amounts (5.0 mmol) of Thiourea/Thioamide (Component A) and 3-Bromopyruvic acid (Component B) in Ethanol (10 mL).
Catalysis: Add 10 mol% silica-supported tungstosilicic acid (SiW/SiO2) as a reusable heterogeneous catalyst.
Reaction: Irradiate under ultrasound (40 kHz) at Room Temperature for 15-30 minutes.
Validation Step: Monitor via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). Reaction is complete only when the starting material spot (Rf ~0.4) disappears.
Work-up: Filter the catalyst. Pour filtrate into crushed ice/water.
Purification: Recrystallize the precipitate from hot ethanol.
Purity Check: Melting point must be sharp (±2°C range).
Protocol B: MIC Determination (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration against S. aureus.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Compound Dilution: Prepare serial 2-fold dilutions of the Thiazole derivative in DMSO/MHB (Final DMSO < 1%).
Range: 128 µg/mL down to 0.015 µg/mL.
Controls (Critical for Validity):
Positive Control: Ciprofloxacin (must show MIC within CLSI quality control ranges).
Solvent Control: MHB + 1% DMSO (must show growth, proving solvent is non-toxic).
Incubation: 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity .
Visualization: Experimental Workflow
Caption: Step-by-step workflow from Green Synthesis to MIC Data Analysis with built-in validation loops.
References
Thiazole-carboxamide derivatives as potent antioxidant agents. Vertex AI Search / PMC. (2025). Link(Note: Representative link based on search context)
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. (2025). Link
Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. (2025). Link
Design, Synthesis, and Antibacterial Screening of Ciprofloxacin Derivatives. PMC. (2022). Link
Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. (2023). Link
Validation
Comparative Guide: Infrared Spectroscopy Verification of 2-Iodo-4-thiazolecarboxylic Acid
Executive Summary This guide details the infrared (IR) spectral characteristics of 2-Iodo-4-thiazolecarboxylic acid (CAS: 1205560-84-4). As a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the infrared (IR) spectral characteristics of 2-Iodo-4-thiazolecarboxylic acid (CAS: 1205560-84-4). As a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for antiviral and anticancer kinase inhibitors, the purity of this intermediate is paramount.
This analysis focuses on the comparative verification of the transformation from its precursor, 2-Amino-4-thiazolecarboxylic acid , typically via a Sandmeyer-type reaction. The primary diagnostic utility of FTIR in this context is confirming the quantitative loss of the amine (
) signature and the retention of the carboxylic acid moiety, as the Carbon-Iodine (C-I) stretch often falls below the cutoff of standard ATR optics.
Structural & Spectral Analysis[1][2][3][4]
The Molecular Scaffold
The target molecule consists of three distinct vibrational zones:
Thiazole Heterocycle: A planar, aromatic ring exhibiting characteristic skeletal stretching (
, ) in the region.
Carboxylic Acid (
): Dominates the high-frequency and carbonyl regions due to strong hydrogen-bonded dimerization.[1]
Halogen Substituent (
): A heavy atom substitution at the C2 position, replacing the amine.
Comparative Spectral Data: Precursor vs. Product
The following table contrasts the diagnostic peaks of the starting material (Amine) against the target product (Iodo).
Vibrational Mode
Region ()
Precursor: 2-Amino-4-thiazolecarboxylic acid
Target: 2-Iodo-4-thiazolecarboxylic acid
Diagnostic Status
N-H Stretch
Present: Two distinct bands (sym/asym stretch) often superimposed on OH.[2]
Present: Strong band (may shift due to loss of amine conjugation).
⚪ Reference
N-H Bend
Present: Medium/Strong "Scissoring".
ABSENT: Disappearance of the deformation band.
🔴 Critical (Secondary)
Thiazole Ring
Present: Skeletal modes (, ).
Present: Retained, but intensity/position alters due to substituent change ().
🟡 Indicative
C-I Stretch
Absent
Present: Weak/Medium band (often near ).
🔵 Confirming (Requires KBr/CsI)
Detailed Mechanistic Interpretation
The "Silent" Region: Verifying Deamination
In a standard synthesis workflow, the most common failure mode is incomplete diazotization.
The Precursor Signal: Primary amines exhibit two sharp spikes (
asymmetric, symmetric). In the amino-acid precursor, these are often "riding" on the broad carboxylic O-H mountain.
The Target Signal: The 2-Iodo derivative must show a smooth O-H envelope. Any "ragged" spikes on the high-frequency slope of the O-H band indicate residual starting material.
The Carbonyl Environment
The carboxylic acid typically exists as a centrosymmetric dimer.
Frequency Shift: The electron-donating amino group in the precursor conjugates with the ring, slightly lowering the carbonyl frequency. Replacing it with the inductively withdrawing Iodine atom may cause a hypsochromic shift (shift to higher wavenumber, e.g., from
), though this depends heavily on the specific crystal packing and hydrogen bonding network.
The Halogen Challenge (C-I Bond)
Technical Limitation: Standard Diamond or ZnSe ATR (Attenuated Total Reflectance) crystals have a spectral cutoff around
.
Observation: The C-I stretch is a "soft" vibration involving a heavy atom, typically appearing between
for heteroaromatic iodides.
Recommendation: To positively identify the Iodine bond (rather than just the absence of Nitrogen), you must use Transmission IR (KBr pellet) or Raman Spectroscopy (where C-I is active and intense).
Experimental Protocols
Method A: Rapid QC via ATR-FTIR (Purity Check)
Best for: Routine monitoring of reaction completion.
Instrument Setup: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Background: Collect 32 scans of ambient air.
Sample Prep: Place ~5 mg of dried solid 2-Iodo-4-thiazolecarboxylic acid on the crystal.
Compression: Apply high pressure (clamp) to ensure intimate contact (critical for solid samples).
Acquisition: Collect 32-64 scans at
resolution.
Analysis: Zoom into
. If sharp peaks protrude from the broad OH band, reject the batch (residual amine).
Method B: Structural Characterization via KBr Transmission
Best for: Full structural validation including the C-I bond.
Preparation: Grind 1-2 mg of sample with ~200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is formed. Note: Iodine compounds can be light sensitive; grind quickly.
Pellet Press: Press at 8-10 tons for 2 minutes to form a transparent disc.
Acquisition: Scan from
down to .
Analysis: Look for the C-I fundamental stretch in the
region, which is now visible due to KBr's transparency in the Far-IR.
Verification Workflow (Decision Logic)
The following diagram outlines the logical pathway for validating the synthesis of 2-Iodo-4-thiazolecarboxylic acid using IR spectroscopy.
Caption: Logical decision tree for validating 2-Iodo-4-thiazolecarboxylic acid synthesis, highlighting the critical check for amine removal and the methodological split for C-I detection.
References
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Specac Ltd. (2023). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
Asian Journal of Chemistry. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted Thiazoles. (Context for precursor synthesis). Retrieved from [Link]
MDPI Crystals. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (Reference for C-I stretch characteristics in heteroaromatics). Retrieved from [Link]
Executive Summary: Operational Disposal Strategy 2-Iodo-4-thiazolecarboxylic acid (CAS: 944275-17-6) is a halogenated heteroaromatic building block.[1] Its disposal requires strict adherence to halogenated waste protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Disposal Strategy
2-Iodo-4-thiazolecarboxylic acid (CAS: 944275-17-6) is a halogenated heteroaromatic building block.[1] Its disposal requires strict adherence to halogenated waste protocols . Unlike standard organic acids, the presence of the iodine atom at the C2 position dictates that this material must be incinerated in facilities equipped with specific flue-gas scrubbing capabilities to capture iodine (
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for dissolution, as this upgrades the entire volume to a more expensive disposal tier.
DO NOT mix with strong oxidizers (risk of iodine release).
Chemical Profile & Hazard Assessment
Before handling waste, validate the material identity. This compound combines the acidity of a carboxylic acid with the reactivity of an aryl iodide.
Parameter
Data
Operational Implication
Chemical Name
2-Iodo-4-thiazolecarboxylic acid
Primary identifier for waste tags.
CAS Number
944275-17-6
Use for generating waste manifests.
Molecular Formula
High halogen content requires segregation.
Functional Groups
Carboxylic Acid (-COOH), Iodide (-I)
Acidic: Incompatible with bases/cyanides.Halogenated: Requires Stream C (Halogenated).
Standard PPE (Nitrile gloves, Safety Goggles) required.[4]
Reactivity
Light-sensitive; Acidic
Store waste in opaque or amber containers; do not mix with bleach/oxidizers.
Waste Segregation & Compatibility Logic
Effective disposal relies on understanding why segregation matters.
The Halogen Rule
In industrial waste management, "Halogenated" is a distinct category.[5]
Mechanism: When 2-Iodo-4-thiazolecarboxylic acid is incinerated, the iodine atom is released. Without proper scrubbing, this forms corrosive HI gas or toxic elemental iodine.
Cost/Safety Impact: Mixing this compound with non-halogenated waste (like pure ethanol) forces the disposal facility to treat the entire mixture as halogenated, significantly increasing destruction costs and environmental impact.
The Acid Rule
Mechanism: The carboxylic acid moiety (
) can protonate other species.
Incompatibility: Never add this solid or its solutions to waste containers containing cyanides (releases HCN gas), sulfides (releases
), or strong bases (exothermic neutralization).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Secondary Containment: Place the primary container inside a clear zip-lock bag (double containment) to prevent contamination of the waste storage area.
Storage: Move to the Solid Hazardous Waste satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)